molecular formula C11H8F3NO2S2 B5886886 N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide

N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide

Cat. No. B5886886
M. Wt: 307.3 g/mol
InChI Key: CLAKDQAHAINKMS-UHFFFAOYSA-N
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Description

“N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its stability and lipophilicity . It also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a thiophene ring (a 5-membered ring containing four carbon atoms and a sulfur atom).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the molecule. The presence of the aromatic rings (phenyl and thiophene) may contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The trifluoromethyl group is known for its stability, so it might not readily participate in reactions. The sulfonamide group could potentially engage in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Electrochemical Sensing and Analysis

The modification of electrode surfaces with selective layers enhances electrochemical signal amplification. Researchers have explored a film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode (ThPhCF₃/G). This modified surface demonstrates affinity for synthetic stimulants such as 2-aminoindane , buphedrone , and naphyrone . Techniques like square wave voltammetry and electrochemical impedance spectroscopy are employed to study this interaction .

Charge-Transfer and Hydrogen Bond Interactions

The presence of the –PhCF₃ group in the polymeric film plays a crucial role in recognizing synthetic stimulants. The adsorption constants (K_ads ) reveal the significance of charge-transfer and/or hydrogen bond interactions between the –PhCF₃ groups in the film and the analytes. Notably, the order of affinity is: buphedrone < naphyrone < 2-AI (2-aminoindane) .

High Sensitivity in Forensic Samples

Compared to electrodes modified with nanomaterials, PThPhCF₃/G-electrodes exhibit superior sensitivity in the concentration range of 1–11 μmol L⁻¹ at neutral pH. Detection limits for synthetic stimulants are in the range of 0.43–0.56 μg mL⁻¹. These promising results suggest potential applications in forensic analysis without prior sample pretreatment .

Medicinal Chemistry and Drug Development

Thiophene derivatives, including N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide , have fascinated scientists due to their potential as biologically active compounds. Researchers explore their role in drug development, aiming to improve advanced compounds with diverse biological effects .

Materials Science and Organic Electronics

Thiophene-based materials find applications in organic electronics, such as organic field-effect transistors (OFETs), solar cells, and light-emitting diodes (LEDs). The unique electronic properties of thiophenes make them attractive for designing functional materials .

Photovoltaics and Solar Energy Conversion

Thiophene derivatives have been investigated for their use in organic photovoltaic devices. Their ability to absorb light efficiently and transport charge carriers makes them relevant in solar energy conversion technologies .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs with a trifluoromethyl group act by inhibiting certain enzymes in the body .

Safety and Hazards

As with any chemical compound, handling “N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide” would require appropriate safety measures. This could include avoiding inhalation or contact with skin or eyes, and using the compound only in a well-ventilated area .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for use in pharmaceuticals or agrochemicals, given the presence of the trifluoromethyl group .

properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S2/c12-11(13,14)8-3-5-9(6-4-8)15-19(16,17)10-2-1-7-18-10/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAKDQAHAINKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332912
Record name N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728292
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

CAS RN

706765-63-1
Record name N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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